molecular formula C22H17F2N5OS B584089 Isavuconazole-d4

Isavuconazole-d4

Cat. No.: B584089
M. Wt: 441.5 g/mol
InChI Key: DDFOUSQFMYRUQK-KUXFOAEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isavuconazole-d4 is intended for use as an internal standard for the quantification of isavuconazole by GC- or LC-MS. Isavuconazole is a broad-spectrum triazole antifungal agent. It inhibits the growth of clinical isolates of A. fumigatus, A. terreus, A. flavus, and A. lentulus (MIC90s = 0.39, 0.39, 2, and 0.25 mg/L, respectively) as well as C. albicans, C. krusei, and C. parapsilosis (MIC50s = 0.03, 0.06, and 0.03 mg/L, respectively). Isavuconazole also inhibits the growth of several other fungal species, including clinical isolates of C. neoformans and C. gattii (MIC90s = 0.032 and 0.125 mg/L, respectively). Formulations containing isavuconazole have been used in the treatment of invasive aspergillosis and mucormycosis.

Mechanism of Action

Target of Action

Isavuconazole-d4 primarily targets the cytochrome P-450 dependent enzyme lanosterol 14-alpha-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key component of the fungal cell membrane . Resistance to isavuconazole has been associated with mutations in the target gene CYP51 .

Mode of Action

This compound exhibits fungicidal actions by disrupting the biosynthesis of ergosterol . It achieves this by inhibiting the activity of lanosterol 14-alpha-demethylase, which mediates the conversion of lanosterol to ergosterol . This inhibition leads to alterations in the structure and function of the fungal cell membrane, ultimately leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting lanosterol 14-alpha-demethylase, this compound prevents the conversion of lanosterol to ergosterol . This disruption leads to a deficiency of ergosterol in the fungal cell membrane, causing structural and functional alterations that result in fungal cell death .

Pharmacokinetics

This compound exhibits predictable pharmacokinetics . It is found as an active ingredient of its prodrug, Isavuconazonium . Following administration, isavuconazonium undergoes biotransformation to form the active moiety, isavuconazole, for the antifungal actions . Isavuconazonium displays excellent water solubility for intravenous formulations, good absorption, and enhanced oral bioavailability . It is proposed that the intravenous and oral dosing can be used interchangeably .

Result of Action

The primary result of this compound’s action is the disruption of the fungal cell membrane . This disruption is caused by the inhibition of ergosterol biosynthesis, leading to structural and functional alterations in the fungal cell membrane . These alterations ultimately lead to fungal cell death .

Action Environment

This compound is effective against a broad spectrum of fungi, including most Candida species, most Aspergillus species, Mucorales, Cryptococcus spp., Fusarium species, dermatophytes, and dimorphic fungi . Its efficacy can be influenced by environmental factors such as the presence of other drugs due to potential drug-drug interactions . This compound is generally well-tolerated with fewer drug-drug interactions compared to many existing antifungal agents .

Biochemical Analysis

Biochemical Properties

Isavuconazole-d4 exhibits fungicidal actions by disrupting the biosynthesis of ergosterol, a key component of the fungal cell membrane . It inhibits the cytochrome P-450 dependent enzyme lanosterol 14-alpha-demethylase that mediates the conversion of lanosterol to ergosterol . This interaction with the enzyme is crucial for its antifungal activity.

Cellular Effects

This compound has a broad spectrum of activity against a variety of yeasts, molds, and dimorphic fungi . It inhibits fungal cell membrane synthesis, affecting the function of various types of cells . It has been found to be effective against most Candida species, Aspergillus species, Mucorales, Cryptococcus spp., Fusarium species, dermatophytes, and dimorphic fungi .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the enzyme lanosterol 14-alpha-demethylase . This enzyme is involved in the conversion of lanosterol to ergosterol, a key component of the fungal cell membrane. By inhibiting this enzyme, this compound disrupts the biosynthesis of ergosterol, leading to the death of the fungal cell .

Temporal Effects in Laboratory Settings

It has been found to be effective in the treatment of invasive aspergillosis and mucormycosis .

Metabolic Pathways

This compound is metabolized in the liver via the CYP3A4 pathway . The excretion occurs through the feces . The clearance of this compound is decreased and its half-life is increased in patients with liver dysfunction .

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-8-17(23)6-7-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFOUSQFMYRUQK-KUXFOAEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C2=CSC(=N2)[C@H](C)[C@](CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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